N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Overview
Description
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-6-yl-3-(1H-indol-3-yl)propanamide is 304.13241115 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Benzimidazole Derivatives : Benzimidazole compounds, including structures similar to N-1H-benzimidazol-6-yl-3-(1H-indol-3-yl)propanamide, have been synthesized to explore their biological activities. For instance, a study focused on the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, highlighting their potential application in anti-obesity drugs (Zarrinmayeh et al., 1998).
Chemical Characterization and Activity : The physicochemical characterization of these compounds, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities, has been studied. A specific focus was placed on the structural characteristics and their correlation with biological results, revealing specific combinations of activities for synthesized compounds (Zablotskaya et al., 2013).
Biological Applications
Antimicrobial Activity : N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed notable activity against bacteria and fungi, with certain derivatives exhibiting antifungal activity comparable to known antifungal agents (Evren et al., 2020).
Anticancer and Anticonvulsant Potential : Research into benzimidazole-based Schiff base copper(II) complexes has shown that they exhibit significant cytotoxic effects against human cancer cell lines, binding effectively to DNA and causing cellular DNA lesions (Paul et al., 2015). Additionally, new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have been synthesized, displaying broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-13-6-7-16-17(9-13)21-11-20-16)8-5-12-10-19-15-4-2-1-3-14(12)15/h1-4,6-7,9-11,19H,5,8H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGNWYUVUSQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC4=C(C=C3)N=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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